![molecular formula C18H21Cl2N3O B5529740 N-(2-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride](/img/structure/B5529740.png)
N-(2-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride
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Overview
Description
Synthesis Analysis The synthesis of related piperazine derivatives often involves multi-step reactions, including acetylation, reaction with piperazine, and subsequent deacetylation to obtain the target product. These processes highlight the complexity and the careful control required to achieve the desired chemical structure with high yield (Wang Xiao-shan, 2011).
Molecular Structure Analysis Molecular structure determination, including methods such as IR, 1HNMR, and MS, confirms the specific arrangement of atoms within N-(2-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride. These techniques ensure the identification of the compound’s unique features, such as its aromatic rings and piperazine core (Wang Xiao-shan, 2011).
Chemical Reactions and Properties The reactivity and functional group transformations in the synthesis of piperazine derivatives demonstrate the compound's chemical versatility. These transformations are crucial for achieving the desired pharmacological properties and for further chemical modifications (Y. Tung, 1957).
properties
IUPAC Name |
(Z)-1-(2-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O.ClH/c1-23-18-9-5-4-8-17(18)21-10-12-22(13-11-21)20-14-15-6-2-3-7-16(15)19;/h2-9,14H,10-13H2,1H3;1H/b20-14-; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAYDCATYUVSDL-VSOKSMTPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=CC=C3Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=CC=C3Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(2-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine;hydrochloride |
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